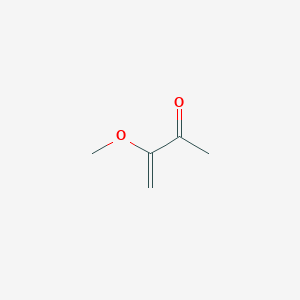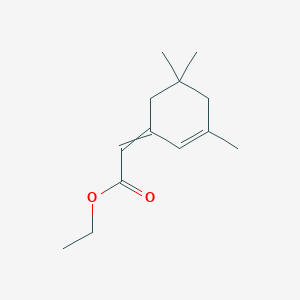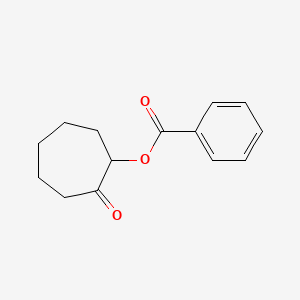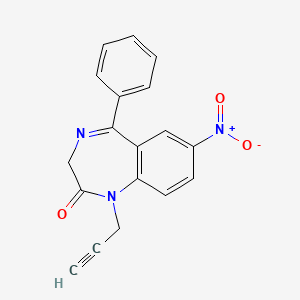![molecular formula C12H13N5 B14649108 4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine CAS No. 51833-06-8](/img/structure/B14649108.png)
4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is notable for its unique structure, which includes a pyridine ring and a benzene ring, making it a valuable intermediate in organic synthesis and various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-aminopyridine, which is then coupled with 4-methyl-1,3-phenylenediamine under controlled conditions to form the desired azo compound. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
化学反応の分析
Types of Reactions
4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
科学的研究の応用
4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other colorants for various industrial applications.
作用機序
The mechanism of action of 4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine is primarily related to its ability to interact with biological molecules through its azo group. The compound can undergo reduction in vivo to form reactive intermediates that can interact with cellular components, leading to various biological effects. The molecular targets and pathways involved may include DNA, proteins, and enzymes, which can result in antimicrobial or anticancer activities.
類似化合物との比較
Similar Compounds
m-Phenylenediamine: An isomer of 4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine, used in the production of dyes and polymers.
o-Phenylenediamine: Another isomer, used as a precursor to various heterocyclic compounds.
Uniqueness
This compound is unique due to its specific structure, which includes both a pyridine and a benzene ring. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its potential biological activities also distinguish it from other similar compounds, making it a subject of interest in medicinal chemistry and drug development.
特性
CAS番号 |
51833-06-8 |
|---|---|
分子式 |
C12H13N5 |
分子量 |
227.27 g/mol |
IUPAC名 |
4-methyl-6-(pyridin-2-yldiazenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C12H13N5/c1-8-6-11(10(14)7-9(8)13)16-17-12-4-2-3-5-15-12/h2-7H,13-14H2,1H3 |
InChIキー |
VMLXZPBOISIEPU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1N)N)N=NC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2',3'-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1'-indene]](/img/structure/B14649025.png)
![1-Chloro-3-[(4-methoxyphenyl)methyl]benzene](/img/structure/B14649027.png)

![1-[(3-Methoxy-2-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide](/img/structure/B14649042.png)






![Acetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-2-mercapto-](/img/structure/B14649102.png)
![9-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}-9H-carbazole](/img/structure/B14649111.png)
![N,N,2-Trimethyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14649114.png)

